

Technical Guide: Synthesis of 4-(Bromomethyl)morpholine Hydrobromide

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Compound of Interest

Compound Name: 4-(bromomethyl)morpholine

CAS No.: 35278-97-8

Cat. No.: B6237283

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Executive Summary

Target Entity: **4-(Bromomethyl)morpholine** hydrobromide Chemical Class:

-Haloamine (Mannich Reagent) CAS Registry Note: Frequently confused in automated databases with 4-(2-bromoethyl)morpholine (CAS 42802-94-8) or 1-(2,6-dichlorophenyl)indolin-2-one (CAS 15362-40-0).^{[1][2]} This guide specifically addresses the

-bromomethyl derivative, a highly reactive electrophile used for introducing the morpholinomethyl group.

Core Application: **4-(Bromomethyl)morpholine** hydrobromide serves as a pre-formed Mannich reagent. Unlike standard Mannich reactions (Amine +

+ Acid), using the isolated

-haloamine salt allows for reaction with acid-sensitive nucleophiles or weak nucleophiles (e.g., electron-rich aromatics, enol ethers) under anhydrous conditions.

Critical Process Parameter (CPP): The compound is hygroscopic and hydrolytically unstable. Success depends entirely on the exclusion of moisture. The presence of water reverts the equilibrium to morpholine hydrobromide and formaldehyde.

Part 1: Chemical Identity & Mechanistic Basis

The Electrophilic Species

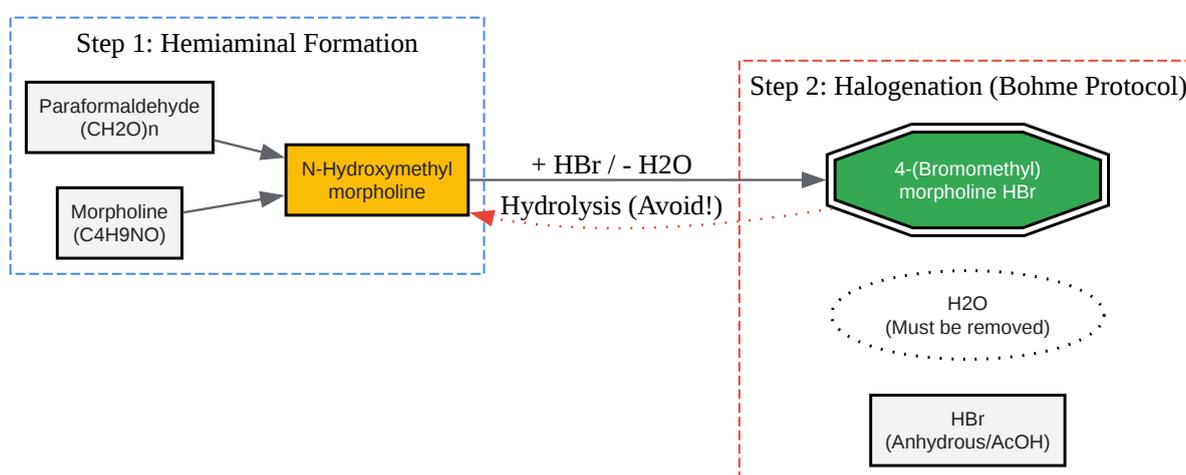
The reactivity of **4-(bromomethyl)morpholine** hydrobromide stems from its equilibrium with the morpholinomethylinium ion (an iminium species). In solution, particularly in the presence of Lewis acids or upon heating, the carbon-bromine bond ionizes.

Reaction Mechanism:

- Hemiaminal Formation: Morpholine attacks paraformaldehyde to form **N-(hydroxymethyl)morpholine**.
- Substitution: Hydrogen bromide protonates the hydroxyl group, creating a water leaving group.
- Iminium Generation: Loss of water generates the resonance-stabilized iminium ion.
- Salt Formation: Bromide attacks the iminium (or ion-pairs with it) to form the crystalline salt.

Mechanistic Visualization

The following diagram illustrates the equilibrium and the critical role of anhydrous conditions.



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Figure 1: Mechanistic pathway for the synthesis of

-haloamines. Note the reversibility in the presence of water.

Part 2: Synthetic Strategy (The Bohme Protocol)

The synthesis follows the classic method established by Böhme (1956) for

-haloamines. This route avoids the use of bis(bromomethyl) ether (a potent carcinogen) by generating the reactive species in situ or isolating it as a salt.

Materials & Reagents

Reagent	Specification	Role
Morpholine	ReagentPlus, 99%	Nucleophile base.[1][2] Must be dry.[2]
Paraformaldehyde	Powder, 95%	Formaldehyde source. Depolymerizes upon heating.
Hydrogen Bromide	33% wt in Acetic Acid	Brominating agent and proton source.
Dichloromethane (DCM)	Anhydrous	Reaction solvent (inert).
Diethyl Ether	Anhydrous	Anti-solvent for precipitation.
Phosphorus Pentoxide	Desiccant	For vacuum drying the final salt.[2]

Detailed Protocol

Step 1: Preparation of N-(Hydroxymethyl)morpholine (In Situ)

- Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
- Charge Morpholine (8.7 g, 0.10 mol) and Paraformaldehyde (3.0 g, 0.10 mol) into the flask.

- Add 50 mL of anhydrous DCM.
- Heat gently to reflux (approx. 40°C) for 30 minutes until the paraformaldehyde dissolves and the solution becomes clear.
 - Observation: This indicates the formation of the hemiaminal (
-hydroxymethylmorpholine).

Step 2: Bromination[3]

- Cool the reaction mixture to 0°C using an ice/salt bath.
- Charge the addition funnel with HBr in Acetic Acid (33%, ~25 mL, slight excess).
- Add the HBr solution dropwise over 20 minutes.
 - Caution: The reaction is exothermic. Maintain internal temperature < 5°C.
 - Visual: A white to off-white precipitate will begin to form immediately.

Step 3: Isolation

- After addition is complete, stir at 0°C for an additional 1 hour.
- Add 100 mL of cold anhydrous Diethyl Ether to complete the precipitation.
- Filter the solid rapidly under a blanket of dry nitrogen (Schlenk filtration recommended).
 - Critical: Do not expose to humid air. The solid is hygroscopic.
- Wash the filter cake with

of cold anhydrous ether.

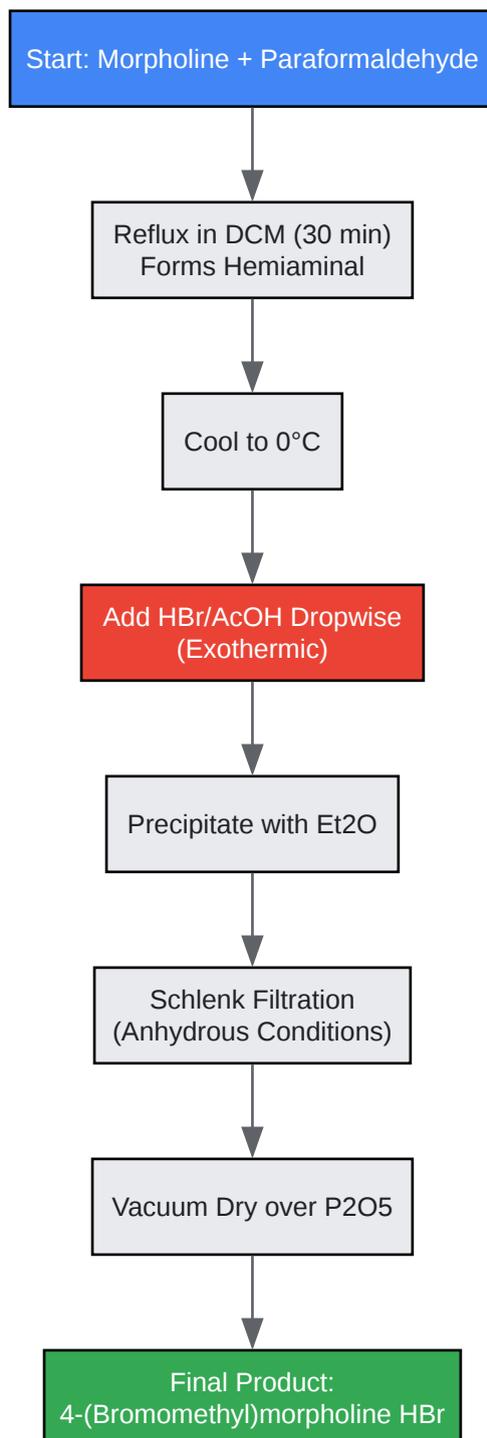
Step 4: Drying and Storage

- Transfer the solid immediately to a vacuum desiccator containing

and KOH pellets (to absorb acid fumes).

- Dry under high vacuum (0.1 mmHg) for 12 hours.
- Storage: Store in a sealed vial under Argon at -20°C.

Workflow Diagram



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Figure 2: Step-by-step synthesis workflow emphasizing temperature control and moisture exclusion.

Part 3: Characterization & Quality Control

Due to the instability of the free base, characterization is performed on the hydrobromide salt.

Technique	Expected Result	Interpretation
Appearance	White crystalline powder	Yellowing indicates decomposition (Br oxidation).
Melting Point	145–150°C (dec.)	Sharp melting point indicates high purity. Decomposition often occurs near MP.
-NMR (DMSO-)	3.0–3.5 (m, 4H, N-CH ₂), 3.8–4.0 (m, 4H, O-CH ₂), 5.1 (s, 2H, N-CH ₂ -Br)	The N-methylene-Br signal is significantly downfield compared to N-methylmorpholine.
Solubility	Soluble in DMSO, DMF. Reacts with water/alcohols.[2] [4]	Do not use protic solvents for NMR unless observing solvolysis.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification

- Alkylating Agent: Like all

-haloamines, this compound is a potential alkylating agent.[5] It acts similarly to nitrogen mustards. Handle as a potential carcinogen.

- Corrosive: Hydrolysis releases HBr (acid gas) and Formaldehyde (sensitizer).
- Lachrymator: Dust may cause severe eye and respiratory irritation.

Engineering Controls

- Glove Box: Preferred for weighing and transfer.
- Fume Hood: Mandatory for all synthesis steps involving HBr and DCM.
- Quenching: Quench excess reagent or spills with aqueous ammonia or sodium bicarbonate solution (converts it to harmless hexamethylenetetramine derivatives and morpholine).

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